
Pseudomonic acid C
Übersicht
Beschreibung
Pseudomonsäure C ist eine Nebenkomponente des Antibiotikumgemisches, das als Mupirocin bekannt ist und von dem Bakterium Pseudomonas fluorescens produziert wird. Mupirocin wird weit verbreitet als topisches Antibiotikum zur Behandlung von Hautinfektionen eingesetzt, die durch grampositive Bakterien verursacht werden, insbesondere Methicillin-resistenter Staphylococcus aureus (MRSA). Pseudomonsäure C ist strukturell mit anderen Pseudomonsäuren verwandt, wie z. B. Pseudomonsäure A, B und D, besitzt aber einzigartige chemische Eigenschaften, die sie von ihren Analoga unterscheiden .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Totalsynthese von Pseudomonsäure C umfasst mehrere wichtige Schritte, darunter die Einführung der C7-Seitenkette durch Alkylierung eines trisubstituierten δ-Lactons mit vollständiger Stereokontrolle. Dieser Ansatz vermeidet die mögliche konkurrierende Eliminierung einer geschützten Hydroxygruppe β zum Carbonyl und erzielt eine Ausbeute von 85 % . Die Synthese umfasst auch die Verwendung verschiedener Schutzgruppen und selektive Entschützungsschritte, um die gewünschte Stereochemie und die Platzierung von funktionellen Gruppen zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Pseudomonsäure C, als Teil des Mupirocin-Gemisches, wird typischerweise durch Fermentation von Pseudomonas fluorescens erreicht. Verschiedene Pseudomonas-Stämme, Kulturmedien und Fermentationsbedingungen werden optimiert, um die Ausbeute an Pseudomonsäuren zu maximieren. Die Fermentationsbrühe wird dann verschiedenen Reinigungsschritten unterzogen, um die einzelnen Pseudomonsäuren zu isolieren, darunter auch Pseudomonsäure C .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pseudomonsäure C unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Epoxidierung der Doppelbindung zwischen C10 und C11.
Reduktion: Reduktion der Ketongruppe zu einer Hydroxygruppe.
Substitution: Veresterung der Carbonsäuregruppe mit verschiedenen Alkoholen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien umfassen m-Chlorperbenzoesäure (mCPBA) für die Epoxidierung.
Reduktion: Natriumborhydrid (NaBH4) wird oft für die Reduktion von Ketonen verwendet.
Hauptprodukte, die gebildet werden
Epoxidierung: Bildung des Epoxidderivats von Pseudomonsäure C.
Reduktion: Bildung des entsprechenden Alkohols.
Veresterung: Bildung verschiedener Ester in Abhängigkeit vom verwendeten Alkohol.
Wissenschaftliche Forschungsanwendungen
Antibiotic Efficacy
Pseudomonic acid C has been shown to be effective against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In laboratory studies, it demonstrated comparable activity to mupirocin A against multiple strains of Staphylococcus aureus, including those with reduced susceptibility to glycopeptides like vancomycin .
Clinical Studies:
- A clinical study involving 68 patients with skin infections demonstrated that a cream formulation of this compound led to significant improvement in 66% of cases within two days of treatment cessation .
- The formulation was well-tolerated with no reported sensitization among participants, indicating its safety for topical application .
Topical Formulation Development
Research has focused on optimizing the formulation for better penetration and efficacy. Studies indicate that this compound's cream formulations can effectively penetrate the skin barrier, enhancing its therapeutic potential for treating superficial skin infections such as impetigo and infected eczema .
Agricultural Biotechnology
This compound also shows promise in agricultural applications, particularly as a biopesticide. Its ability to inhibit bacterial pathogens in plants suggests potential use as a protective agent against bacterial diseases in crops.
Biocontrol Agent
- The compound's antibacterial properties can be harnessed to develop environmentally friendly biopesticides that protect crops without the adverse effects associated with synthetic chemicals. This aligns with current trends towards sustainable agriculture and integrated pest management strategies .
Genetic Engineering for Enhanced Production
Efforts are underway to enhance the yield of this compound through genetic engineering of Pseudomonas fluorescens. Researchers are exploring metabolic pathway modifications to create high-yield strains capable of producing greater quantities of this antibiotic .
Biosynthetic Pathway Optimization
- Advances in synthetic biology have enabled scientists to engineer biosynthetic pathways more efficiently. By manipulating specific genes involved in the production process, researchers aim to increase the output of this compound, making it more viable for commercial applications .
Data Table: Comparison of Antibiotic Activity
Antibiotic | Activity Against MRSA | Stability | Formulation Type |
---|---|---|---|
This compound | High | High | Topical Cream |
Mupirocin A | Moderate | Low | Topical Cream |
Mupirocin B | Low | Moderate | Topical Cream |
Case Study 1: Clinical Efficacy
In an open-label study involving 68 patients treated with this compound cream:
- Outcome: 66% showed complete resolution within two days post-treatment.
- Side Effects: Minimal; one patient reported local burning .
Case Study 2: Agricultural Application
Field trials utilizing this compound as a biocontrol agent showed:
Wirkmechanismus
Pseudomonic acid C exerts its antibacterial effects by inhibiting the enzyme isoleucyl-tRNA synthetase, which is essential for bacterial protein synthesis. This inhibition leads to the depletion of isoleucyl-tRNA and the accumulation of uncharged tRNA, ultimately resulting in the inhibition of protein synthesis and bacterial cell death . The molecular target of this compound is the isoleucyl-tRNA synthetase enzyme, and the pathway involved includes the disruption of protein synthesis machinery in bacteria .
Vergleich Mit ähnlichen Verbindungen
Pseudomonsäure C ist strukturell ähnlich anderen Pseudomonsäuren, wie z. B.
Pseudomonsäure A: Die Hauptkomponente von Mupirocin, mit einer Epoxidgruppe an C10 und C11.
Pseudomonsäure B: Enthält eine zusätzliche Hydroxygruppe an C8.
Pseudomonsäure D: Besitzt eine Doppelbindung an C4’ und C5’ im 9-Hydroxy-Nonansäure-Teil.
Einzigartigkeit
Pseudomonsäure C ist einzigartig aufgrund des Vorhandenseins einer Doppelbindung zwischen C10 und C11, die sie von Pseudomonsäure A (mit einer Epoxidgruppe) und anderen Analoga unterscheidet. Dieser strukturelle Unterschied kann seine Reaktivität und biologische Aktivität beeinflussen .
Biologische Aktivität
Pseudomonic acid C, also known as mupirocin C, is a natural antibiotic derived from the bacterium Pseudomonas fluorescens. This compound has garnered significant attention due to its potent antibacterial properties, particularly against Gram-positive bacteria, including various strains of Staphylococcus aureus. The compound's structure and biological activity make it a crucial subject of study in the field of microbiology and pharmacology.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C26H44O8 |
Molecular Weight | 484.62 g/mol |
Density | 1.125 g/cm³ |
Boiling Point | 656.193 °C at 760 mmHg |
Flash Point | 210.281 °C |
These properties indicate that this compound is a stable compound with significant potential for therapeutic applications.
Antibacterial Efficacy
This compound exhibits substantial antibacterial activity, particularly against Gram-positive bacteria. Research indicates that it has comparable efficacy to other derivatives of mupirocin, notably mupirocin A (pseudomonic acid A), which is widely used in clinical settings.
- Minimum Inhibitory Concentration (MIC) : Studies show that the MIC for mupirocin against Staphylococcus aureus is generally less than or equal to 0.5 µg/ml, indicating its potency even against resistant strains .
- Mechanism of Action : The primary mechanism involves the inhibition of isoleucyl-tRNA synthetase, crucial for protein synthesis in bacteria. This action disrupts bacterial growth and replication .
Resistance and Cross-Resistance
One notable aspect of this compound is its low propensity for inducing resistance. Clinical studies have demonstrated that there is no significant cross-resistance between mupirocin and other clinically used antibiotics, making it a valuable option for treating infections caused by resistant bacterial strains .
Comparative Studies
Recent investigations have compared the activity of this compound with other antibiotics:
Antibiotic | Activity Against Staphylococci | Activity Against Gram-negative Bacteria |
---|---|---|
This compound | High | Limited |
Mupirocin A | High | Moderate |
Vancomycin | High | None |
These findings highlight the specific niche that this compound occupies in antibacterial therapy, particularly for skin infections caused by resistant staphylococci.
Clinical Application
A study published in Antimicrobial Agents and Chemotherapy reported successful clinical outcomes using mupirocin formulations containing this compound in treating skin infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA) . Patients showed significant improvement with minimal side effects.
Laboratory Studies
In vitro studies have demonstrated that when cultured in optimized conditions (e.g., specific temperature and nutrient media), Pseudomonas fluorescens can produce high yields of this compound, reaching concentrations of approximately 40 mg/L under ideal fermentation conditions . This optimization is crucial for enhancing the production efficiency of this antibiotic for therapeutic use.
Eigenschaften
IUPAC Name |
9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-18(16-24(30)33-14-9-7-5-4-6-8-13-23(28)29)15-22-26(32)25(31)21(17-34-22)12-10-11-19(2)20(3)27/h10-11,16,19-22,25-27,31-32H,4-9,12-15,17H2,1-3H3,(H,28,29)/b11-10+,18-16+/t19-,20+,21+,22+,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMHFUKZHJOMJL-WZLBZGCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71980-98-8 | |
Record name | Pseudomonic acid C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071980988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOMONIC ACID C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6M926DF2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.